3-(3-methylphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
3-(3-methylphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a heterocyclic compound that belongs to the class of benzo[e][1,2,4]thiadiazine 1,1-dioxides. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the morpholinosulfonyl and m-tolyl groups in the structure enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves the following steps:
Formation of the benzo[e][1,2,4]thiadiazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone can lead to the formation of the thiadiazine ring.
Introduction of the morpholinosulfonyl group: This step involves the reaction of the benzo[e][1,2,4]thiadiazine core with morpholinosulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the m-tolyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(3-methylphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in various organic transformations.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-hydroxybenzo[e][1,2,4]thiadiazine 1,1-dioxide: This compound has a similar core structure but with a hydroxyl group at the 4-position.
1,2,4-benzothiadiazine 1,1-dioxide: This compound lacks the morpholinosulfonyl and m-tolyl groups but shares the thiadiazine core.
Uniqueness
The presence of the morpholinosulfonyl and m-tolyl groups in 3-(3-methylphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione enhances its chemical reactivity and biological properties compared to similar compounds. These groups contribute to its unique pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
3-(3-methylphenyl)-7-morpholin-4-ylsulfonyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-13-3-2-4-14(11-13)18-19-16-6-5-15(12-17(16)27(22,23)20-18)28(24,25)21-7-9-26-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHSWRHBDVXDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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